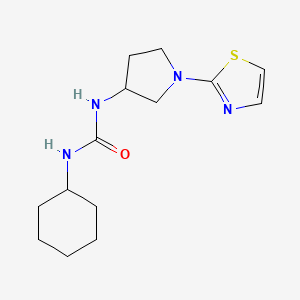
1-Cyclohexyl-3-(1-(thiazol-2-yl)pyrrolidin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-Cyclohexyl-3-(1-(thiazol-2-yl)pyrrolidin-3-yl)urea is a chemical entity that is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as pyrrolopyridine and pyrrolopyrimidine derivatives, as well as cyclohexyl-based sulfonylureas. These compounds are of interest due to their potential pharmacological properties and their role as inhibitors in various biological pathways .
Synthesis Analysis
The synthesis of related compounds involves cyclocondensation reactions, which are a type of two-component reaction. For instance, the synthesis of substituted 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[2,3-d]pyrimidines is achieved by reacting 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with active methylene compounds in the presence of acetic acid and catalytic hydrochloric acid . Although the exact synthesis of this compound is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of compounds closely related to this compound has been elucidated using spectroscopic methods such as IR, MS, 1H, and 13C NMR, along with elemental analyses . For cyclohexyl-based sulfonylureas, X-ray crystallography has revealed details such as disorder in the cycloalkyl groups and the presence of intramolecular hydrogen bonds, which are critical for the stability and conformation of these molecules .
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving this compound. However, the related compounds discussed exhibit interesting reactivity due to their functional groups. For example, the sulfonylurea moiety in cyclohexyl-based sulfonylureas can participate in intramolecular hydrogen bonding and proton transfer, which may influence the biological activity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds similar to this compound, such as solubility, density, and crystal structure, have been characterized. For instance, the density and crystallographic parameters of cyclohexyl-based sulfonylureas have been reported, providing insight into their solid-state properties . These properties are essential for understanding the behavior of these compounds under various conditions and their potential applications in drug design.
Applications De Recherche Scientifique
Oligomeric and Macrocyclic Ureas Synthesis
Research by Gube et al. (2012) focuses on the formation of oligomeric and macrocyclic ureas based on 2,6-diaminopyridine. The study demonstrates the synthesis of defined cyclic trimers and tetramers through the conversion of 1,3-bis-(6-amino-pyridin-2-yl)-urea with N,N'-carbonyldiimidazole at high temperatures. This research highlights the pronounced tendency for cyclization attributed to a preferred folded conformation of the urea bond between two pyridyl units, illustrating a method of synthesizing complex urea-based structures that could be relevant for materials science and molecular engineering applications (Gube et al., 2012).
Novel Ring Closures in Pyridiniums
Katritzky et al. (1981) explored transformations of pyridiniums derived from amino-alcohols and diamines, leading to novel ring closures and the synthesis of ethers, aldehydes, ureas, thioureas, and various heterocycles. This study indicates the versatility of pyridinium derivatives in forming diverse chemical structures, including those involving urea or thiourea functionalities, which have implications for the design of new chemical entities in drug discovery and organic synthesis (Katritzky et al., 1981).
Synthesis of Pyrimidine Derivatives
Bhat et al. (2014) reported on the synthesis, pharmacological, and biological screening of novel pyrimidine derivatives synthesized by cyclizing 3-substituted phenyl-1-(pyridin-2-yl)prop-2-en-1-one with urea/thiourea. This study not only contributes to the field of medicinal chemistry by providing new compounds with potential anti-inflammatory, analgesic, cytotoxic, and antitubercular activities but also highlights the role of urea derivatives in the synthesis of biologically active compounds (Bhat et al., 2014).
Urea Derivatives and Plant Morphogenesis
Research by Ricci and Bertoletti (2009) on urea derivatives, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), demonstrates their cytokinin-like activity and their use in in vitro plant morphogenesis studies. This work provides insights into how synthetic urea compounds can regulate cell division and differentiation in plants, offering potential applications in agriculture and horticulture (Ricci & Bertoletti, 2009).
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to interact with a variety of biological targets These targets include various enzymes and receptors involved in critical biological processes
Mode of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The compound’s interaction with its targets likely leads to changes in cellular processes, resulting in these effects.
Biochemical Pathways
Thiazole derivatives have been associated with a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways
Pharmacokinetics
It’s worth noting that none of the synthesized compounds in a related study violated lipinski’s rule, making them suitable drug candidates for the treatment of various diseases . This suggests that the compound may have favorable ADME properties, but further studies are needed to confirm this.
Result of Action
Compounds with similar structures have been found to exhibit a wide range of biological activities, suggesting that this compound may have similar effects
Propriétés
IUPAC Name |
1-cyclohexyl-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4OS/c19-13(16-11-4-2-1-3-5-11)17-12-6-8-18(10-12)14-15-7-9-20-14/h7,9,11-12H,1-6,8,10H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZUJPDYXUBTOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2CCN(C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

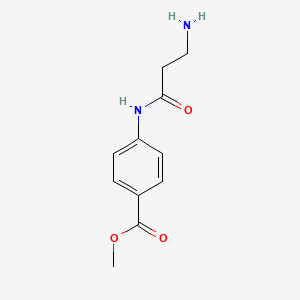
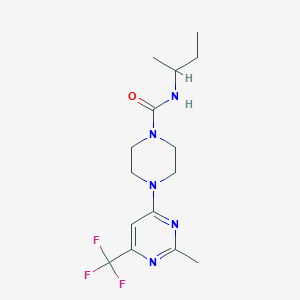
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2509597.png)
![(E)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one](/img/structure/B2509600.png)

![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2509602.png)
![1'-((2,6-difluorophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2509603.png)

![N-(2-chloro-4-fluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2509607.png)
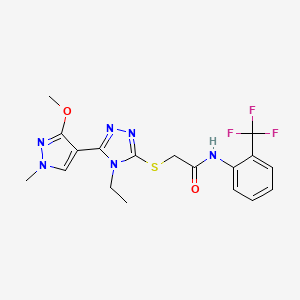
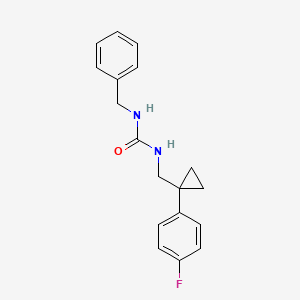

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2509614.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2509616.png)